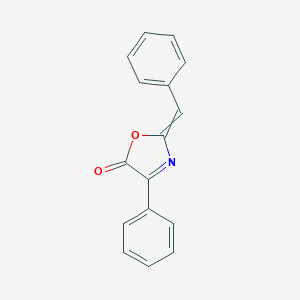
N-(4-chlorobenzoyl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzoyl)-N'-phenylurea, also known as 4CPU, is a chemical compound that has been studied extensively in scientific research. It is a white crystalline solid that is soluble in organic solvents. 4CPU is used in a variety of applications, including as a herbicide and as a tool for studying the mechanisms of action of certain enzymes. In
科学的研究の応用
N-(4-chlorobenzoyl)-N'-phenylurea has been used extensively in scientific research due to its ability to inhibit certain enzymes. It is commonly used as a tool for studying the mechanisms of action of enzymes such as urease and carbonic anhydrase. Additionally, N-(4-chlorobenzoyl)-N'-phenylurea has been used as a herbicide to control the growth of weeds in crops.
作用機序
The mechanism of action of N-(4-chlorobenzoyl)-N'-phenylurea involves its ability to bind to the active site of certain enzymes, inhibiting their activity. Specifically, N-(4-chlorobenzoyl)-N'-phenylurea is known to inhibit the activity of urease and carbonic anhydrase by binding to their active sites and preventing the substrate from binding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzoyl)-N'-phenylurea are largely dependent on the specific enzyme being inhibited. Inhibition of urease can lead to a decrease in the production of ammonia, which is important for nitrogen metabolism in plants. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body.
実験室実験の利点と制限
One advantage of using N-(4-chlorobenzoyl)-N'-phenylurea in lab experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study their specific mechanisms of action. However, a limitation of using N-(4-chlorobenzoyl)-N'-phenylurea is that it may have off-target effects on other enzymes, leading to potential complications in experimental results.
将来の方向性
There are several future directions for research involving N-(4-chlorobenzoyl)-N'-phenylurea. One area of interest is the development of more potent and selective inhibitors of urease and carbonic anhydrase. Additionally, N-(4-chlorobenzoyl)-N'-phenylurea may have potential applications in the treatment of diseases such as cancer and Alzheimer's disease, which are characterized by abnormal enzyme activity. Further research is needed to explore these potential applications.
合成法
The synthesis of N-(4-chlorobenzoyl)-N'-phenylurea involves the reaction of 4-chlorobenzoyl chloride with phenylurea in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. This method has been optimized over the years to improve yield and purity.
特性
分子式 |
C14H11ClN2O2 |
|---|---|
分子量 |
274.7 g/mol |
IUPAC名 |
4-chloro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) |
InChIキー |
JACVPPZEQLZNQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



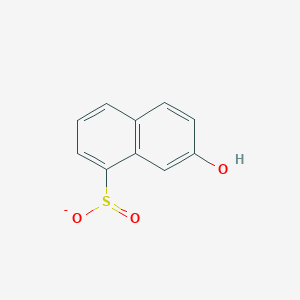
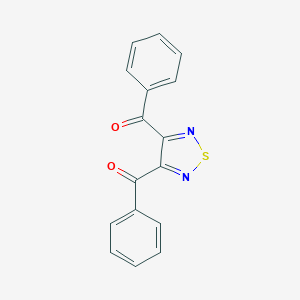
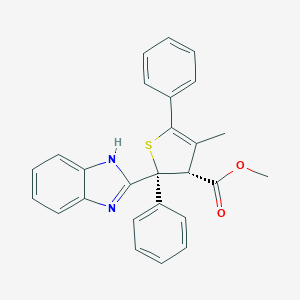
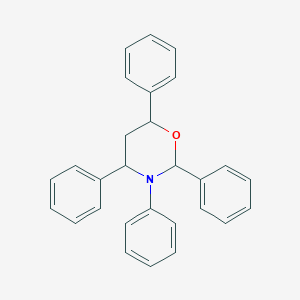
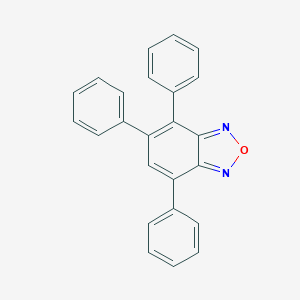
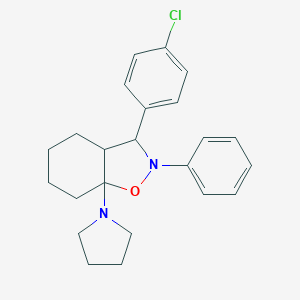
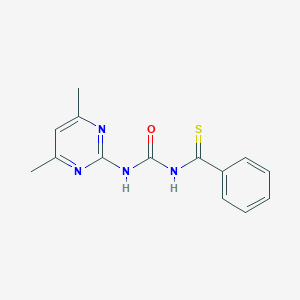
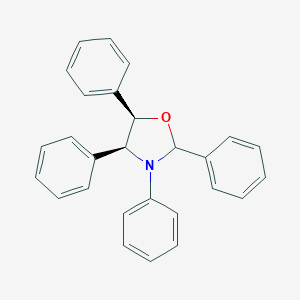

![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
